Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a benzyl group, a hydroxybutyl chain, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and 4-hydroxybutyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including anxiolytic and antidepressant activities .
Comparison with Similar Compounds
Similar Compounds
- Benzyl piperazine-1-carboxylate
- 1-Boc-piperazine
- 1-(2-Hydroxyethyl)piperazine
Uniqueness
Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate is unique due to the presence of the hydroxybutyl chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c19-13-5-4-8-17-9-11-18(12-10-17)16(20)21-14-15-6-2-1-3-7-15/h1-3,6-7,19H,4-5,8-14H2 |
InChI Key |
XKCYFEQWVUEPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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